molecular formula C13H17N B13531551 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine

1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine

Cat. No.: B13531551
M. Wt: 187.28 g/mol
InChI Key: LQOMGHPZGIDXHN-UHFFFAOYSA-N
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Description

1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine is an organic compound with a unique structure that combines a cyclopropane ring with an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of cyclopropanamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and an indane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C13H17N/c14-13(6-7-13)9-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7,9,14H2

InChI Key

LQOMGHPZGIDXHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC3(CC3)N

Origin of Product

United States

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